molecular formula C13H17ClN2O2S B12766204 2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(3-(dimethylamino)propyl)-, hydrochloride CAS No. 81735-45-7

2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(3-(dimethylamino)propyl)-, hydrochloride

Cat. No.: B12766204
CAS No.: 81735-45-7
M. Wt: 300.80 g/mol
InChI Key: BZEZNESULOKFNC-UHFFFAOYSA-N
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Description

2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(3-(dimethylamino)propyl)-, hydrochloride is a chemical compound that belongs to the benzothiazine family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(3-(dimethylamino)propyl)-, hydrochloride typically involves the reaction of N-benzylbenzenecarbothioamides with appropriate reagents under specific conditions. One common method includes the use of Buchwald–Hartwig amination or electrochemical intramolecular dehydrogenative cyclization . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the benzothiazine core.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(3-(dimethylamino)propyl)-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed: The major products formed from these reactions include derivatives of the original compound with enhanced biological properties.

Mechanism of Action

The mechanism of action of 2H-1,3-Benzothiazine-2,4(3H)-dione, 3-(3-(dimethylamino)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

Properties

CAS No.

81735-45-7

Molecular Formula

C13H17ClN2O2S

Molecular Weight

300.80 g/mol

IUPAC Name

3-[3-(dimethylamino)propyl]-1,3-benzothiazine-2,4-dione;hydrochloride

InChI

InChI=1S/C13H16N2O2S.ClH/c1-14(2)8-5-9-15-12(16)10-6-3-4-7-11(10)18-13(15)17;/h3-4,6-7H,5,8-9H2,1-2H3;1H

InChI Key

BZEZNESULOKFNC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(=O)C2=CC=CC=C2SC1=O.Cl

Origin of Product

United States

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